Bienvenue dans la boutique en ligne BenchChem!

Boc-His(Bom)-OH

Racemization Solid-phase peptide synthesis Histidine protection

For Boc-strategy solid-phase peptide synthesis (SPPS) where histidine racemization is a critical concern, Boc-His(Bom)-OH is the peer-reviewed standard. Its Bom group provides unmatched stereochemical fidelity, quantified at sub-1% coupling-stage racemization—a performance Tos- or Bzl-protected histidines cannot match. This ensures the integrity of your bioactive peptides, from LHRH analogs to protease inhibitors. Choose this derivative for orthogonal stability: Bom withstands iterative TFA cleavage but is readily removed under standard HF conditions, enabling precise, high-yield synthesis of complex therapeutic leads.

Molecular Formula C19H25N3O5
Molecular Weight 375.4 g/mol
CAS No. 83468-83-1
Cat. No. B1365784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(Bom)-OH
CAS83468-83-1
SynonymsBoc-His(Bom)-OH
N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxyhistidine
Molecular FormulaC19H25N3O5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-22(12-20-15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
InChIKeyIEAOAWZLUGOPJX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-His(Bom)-OH (CAS 83468-83-1): Protected Histidine for Racemization-Sensitive Boc-SPPS


Boc-His(Bom)-OH (Nα-tert-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine, CAS 83468-83-1) is a doubly protected histidine derivative specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS) where histidine racemization control is paramount [1]. The Boc group provides acid-labile protection of the α-amino terminus, removable with trifluoroacetic acid (TFA) during iterative chain elongation, while the benzyloxymethyl (Bom) group protects the Nπ (tele) position of the imidazole ring, suppressing base-catalyzed racemization during coupling [2]. This protection scheme is distinguished from Fmoc-His(Trt)-OH by its compatibility with the Boc-benzyl SPPS regime and final hydrogen fluoride (HF) cleavage conditions [3].

Why Boc-His(Bom)-OH Cannot Be Interchanged with Trt, Tos, or Unprotected Histidine in Boc-SPPS


Histidine residues are uniquely susceptible to racemization and epimerization during peptide coupling, a consequence of the imidazole ring's basicity which facilitates α-proton abstraction and enolate formation [1]. In Boc-strategy SPPS, the choice of Nπ protecting group directly governs stereochemical fidelity. Tosyl (Tos) protection offers insufficient stability toward nucleophiles encountered during coupling and neutralization steps; benzyl (Bzl) protection requires hydrogenolytic removal that induces substantial racemization and is incompatible with acid-labile side-chain protections [2]. Unprotected Boc-His-OH undergoes severe racemization under standard coupling conditions. While Fmoc-His(Trt)-OH is widely used in Fmoc-SPPS, its Trt group is cleaved under the same mild TFA conditions that remove Boc, making it unsuitable for Boc-SPPS where the Bom group remains stable during TFA-mediated Boc removal but requires HF for final cleavage—thereby enabling orthogonal protection strategies [3]. The evidence below quantifies exactly why Boc-His(Bom)-OH remains the validated selection for racemization-sensitive histidine incorporation in Boc-benzyl SPPS workflows.

Boc-His(Bom)-OH: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Racemization During Peptide Coupling: Boc-His(Bom)-OH vs. Boc-His(Tos)-OH and Unprotected Histidine

In the synthesis of an LHRH analog via Boc-SPPS, coupling of Boc-His(Bom)-OH with the (D-Trp)⁶-LHRH₃₋₁₀ fragment was evaluated using three activating agents (mixed anhydride, CDI/HOBt, and DCC/HOBt). Enzymatic digestion and HPLC analysis demonstrated that practically no racemization (<1% D-His formation) occurred during the actual peptide synthesis [1]. The ~1% D-histidine detected was attributed to racemization in the prior synthesis of Boc-His(Bom)-OH itself, not during coupling [1]. In contrast, unprotected Boc-His-OH under similar conditions typically exhibits 15–30% racemization; Boc-His(Tos)-OH, while offering some protection, remains susceptible to nucleophile-mediated side reactions and yields variable racemization depending on coupling conditions [2][3].

Racemization Solid-phase peptide synthesis Histidine protection

Excess Mixed Anhydride Coupling Efficiency: Boc-His(Bom)-OH vs. Tos-Protected Histidine

Beyerman et al. (1974) systematically evaluated histidine derivatives in excess mixed anhydride coupling with respect to yield, racemization, and by-product formation. Boc-His(Bom)-OH was found suitable for imidazole protection and performed comparably to Tos-protected histidine in coupling yield while offering enhanced suppression of racemization and fewer side reactions during subsequent deprotection [1]. The Bom group was identified as providing a new approach to selective imidazole protection compatible with Boc-chemistry, distinct from Tos which requires pyridine hydrochloride for selective removal—a step that can compromise acid-labile side-chain protections [1].

Mixed anhydride coupling Peptide synthesis Histidine protection

Stereochemical Fidelity in Complex Derivative Synthesis: Boc-His(Bom)-OH as Chiral Building Block

In the synthesis of Boc-HiSta(BOM)-OMe—a novel histidine-containing statine analog for aspartic proteinase inhibition—Boc-His(π-Bom)-OH was converted via tetramic acid formation and stereoselective NaBH₄ reduction to yield ester 7 with enantiomeric purity (ee) of 88–90% [1]. Following Boc deprotection and coupling to Iva-Val-Val-OH, the resulting peptide demonstrated a Ki of 4.5 × 10⁻⁹ M against penicillopepsin, 10-fold more potent than the comparable Sta-containing inhibitor (Ki = 4.5 × 10⁻⁸ M) and 2–3 times more potent than the AHPPA analogue (Ki = 1.5 × 10⁻⁸ M) [1]. While this represents class-level evidence for the utility of Boc-His(Bom)-OH in chiral synthesis, the 88–90% ee highlights the inherent synthetic challenge of maintaining stereochemical integrity even with Bom protection [1].

Enantiomeric purity Histidine analog Aspartic proteinase inhibitors

Boc Deprotection Resistance: Boc-His(Bom)-OH Requires Extended TFA Treatment vs. Standard Boc-Amino Acids

Yoshizawa-Kumagaye et al. (2005) identified a critical process limitation: the Boc group on His(π-Bom) residues is markedly more resistant to TFA deprotection than expected for standard Boc-amino acids, even in non-'difficult sequences' [1]. Incomplete Boc removal leads to amino acid deletion products at the N-terminus of His(π-Bom) residues. The study recommends prolonged deprotection steps and/or increased TFA concentrations to circumvent this issue during SPPS [1]. Additionally, HF cleavage of the Bom group generates formaldehyde, which can modify functional groups on amino acids within the peptide chain—a side reaction not observed with Fmoc-His(Trt)-OH in Fmoc-SPPS [1].

Deprotection kinetics Solid-phase peptide synthesis Amino acid deletion

Class-Level Comparison: Bom vs. Bum, Trt, and Tos Protection in Histidine Racemization Control

Comprehensive side-chain protection analysis establishes that π-N protection of the imidazole ring completely suppresses histidine racemization, whereas τ-N protection (e.g., Tos, Bzl) provides only partial suppression [1]. Bom (benzyloxymethyl) and Bum (tert-butoxymethyl) represent the two principal π-N protecting groups. Bom is more stable than Bum but requires catalytic hydrogenolysis or strong acid (HF) for removal; Bum is cleavable with TFA but suffers from poor solubility of Fmoc-His(Bum)-OH in DCM and DMF [1]. Trt (trityl) protection, used exclusively with Fmoc chemistry, offers acid-labile π-N protection but is incompatible with Boc-SPPS due to concurrent cleavage during TFA-mediated Boc removal [2]. Tos protection is nucleophile-labile and prone to premature deprotection during coupling steps [1][3].

Imidazole protection Racemization suppression SPPS orthogonal protection

Boc-His(Bom)-OH Procurement: Optimal Use Cases Based on Quantitative Evidence


Boc-Strategy SPPS Requiring <1% Histidine Racemization

When synthesizing histidine-containing peptides via Boc-SPPS where stereochemical fidelity is critical—such as bioactive peptide hormones, enzyme inhibitors, or therapeutic peptide leads—Boc-His(Bom)-OH is the only protected histidine derivative with peer-reviewed quantification demonstrating sub-1% coupling-stage racemization [1]. This has been validated in the synthesis of LHRH analogs and other pharmacologically relevant peptides [1].

Synthesis of Histidine-Containing Peptide Hormones and LHRH Analogs

Boc-His(Bom)-OH has been successfully employed in the solid-phase synthesis of (D-Trp)⁶-LHRH analogs, demonstrating compatibility with mixed anhydride, CDI/HOBt, and DCC/HOBt coupling protocols [1]. The established protocol enables incorporation of histidine residues into peptide hormone analogs without measurable racemization, making it the reference standard for LHRH-related peptide synthesis in Boc chemistry [1].

Chiral Histidine Analog Synthesis for Aspartic Proteinase Inhibitor Development

Boc-His(π-Bom)-OH serves as a starting material for stereoselective synthesis of histidine-containing statine analogs, achieving 88–90% enantiomeric purity in the intermediate Boc-HiSta(BOM)-OMe and enabling preparation of aspartic proteinase inhibitors with Ki values in the low nanomolar range (4.5 × 10⁻⁹ M) [2]. This application is relevant for protease inhibitor drug discovery programs targeting renin, pepsin, or fungal aspartic proteinases [2].

Orthogonal Protection Strategies Requiring TFA-Stable Imidazole Protection

In complex peptide syntheses requiring differential deprotection of side-chain protecting groups, Boc-His(Bom)-OH provides an imidazole-protecting group (Bom) that remains intact during iterative TFA-mediated Boc removal but is cleaved under HF conditions or catalytic hydrogenolysis [3][4]. This orthogonal stability profile cannot be achieved with Trt-protected histidine (TFA-cleavable, incompatible with Boc-SPPS) or Tos-protected histidine (nucleophile-labile during coupling) [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-His(Bom)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.